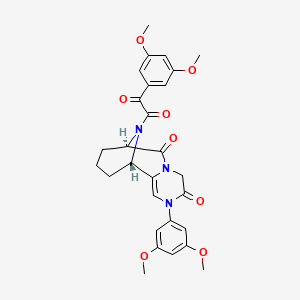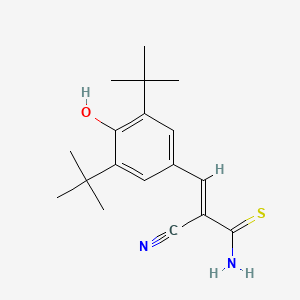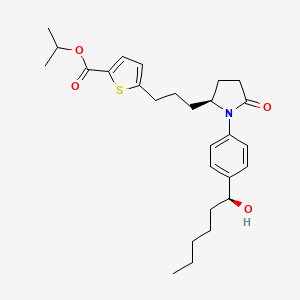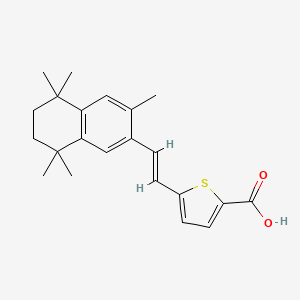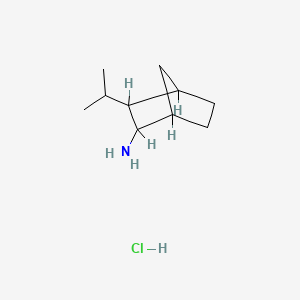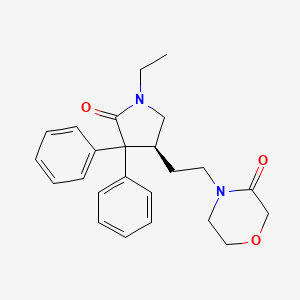
Alflutinib
Übersicht
Beschreibung
Alflutinib, also known as AST2818, is an orally available selective inhibitor of the epidermal growth factor receptor (EGFR) mutant form T790M . It has potential antineoplastic activity and is currently under investigation in clinical trials .
Molecular Structure Analysis
This compound has a pharmacologically active metabolite, AST5902, which has similar antitumor activity . The concentration ratios of drug-related substances in tissues (e.g., lungs, gastrointestinal tract, and kidneys) to plasma were more than 10, indicating blood–brain barrier penetration .
Chemical Reactions Analysis
This compound is primarily metabolized by CYP3A4 . As a strong CYP3A4 inducer, rifampicin exerted significant effects on the pharmacokinetics of this compound and the total active ingredients (this compound and AST5902) .
Physical And Chemical Properties Analysis
This compound exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of cytochrome P450 (CYP) enzyme .
Wissenschaftliche Forschungsanwendungen
Krebstherapie: Nicht-kleinzelliger Lungenkrebs (NSCLC)
Alflutinib ist ein EGFR-Inhibitor der dritten Generation, der zur Behandlung von NSCLC eingesetzt wird. Es zielt sowohl auf EGFR-sensitive Mutationen als auch auf die T790M-Resistenzmutation {svg_1}. Klinische Studien haben seine Wirksamkeit bei Patienten mit fortgeschrittenem NSCLC mit der T790M-Mutation gezeigt, insbesondere nach Versagen der EGFR-TKI-Therapie der ersten oder zweiten Generation {svg_2}.
Pharmakokinetik und Arzneimittelstoffwechsel
Studien haben gezeigt, dass this compound hauptsächlich durch CYP3A4, ein Cytochrom-P450-Enzym, metabolisiert wird. Es zeigt eine nichtlineare Pharmakokinetik mit einer zeit- und dosisabhängigen Erhöhung der scheinbaren Clearance aufgrund seiner Selbstinduktion von CYP3A4 {svg_3}. Dies hat Auswirkungen auf Arzneimittelwechselwirkungen und Dosisanpassungen während der Behandlung.
Management der Arzneimittelresistenz
This compound spielt eine Rolle bei der Bewältigung der Arzneimittelresistenz in der Krebstherapie. Es ist wirksam gegen die T790M-Mutation, eine häufige Ursache für Resistenzen gegen frühere Generationen von EGFR-TKIs. Das Verständnis der Resistenzmechanismen und die Entwicklung von Strategien zur Überwindung dieser Mechanismen sind entscheidend für die Verbesserung der Patientenergebnisse {svg_4}.
Gentherapie
Obwohl spezifische Studien zur Rolle von this compound in der Gentherapie nicht direkt verfügbar sind, legt seine Funktion als EGFR-Inhibitor mögliche Anwendungen in Gentherapie-Strategien nahe, insbesondere solche, die auf EGFR-Pfade in Krebszellen abzielen {svg_5}.
Personalisierte Medizin
Die gezielte Wirkung von this compound gegen spezifische EGFR-Mutationen steht im Einklang mit den Prinzipien der personalisierten Medizin. Durch die Fokussierung auf das genetische Profil des Einzelnen können Behandlungen für bessere Wirksamkeit und reduzierte Nebenwirkungen zugeschnitten werden {svg_6}.
Klinische Studien
This compound war Gegenstand verschiedener klinischer Studien, um seine Sicherheit und Wirksamkeit zu beurteilen. Diese Studien sind entscheidend, um die optimale Dosierung zu bestimmen, potenzielle Nebenwirkungen zu verstehen und die Leistung des Arzneimittels im Vergleich zu anderen Behandlungen zu bewerten {svg_7} {svg_8}.
Wirkmechanismus
Target of Action
Alflutinib is a third-generation epidermal growth factor receptor (EGFR) inhibitor . It primarily targets the EGFR T790M mutation, which is often associated with drug resistance . EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival .
Mode of Action
This compound binds to EGFR, inhibiting both EGFR-sensitive mutations and T790M mutations . This binding inhibits the tyrosine kinase autophosphorylation, leading to the downregulation of ErbB signaling . The inhibition of these mutations disrupts the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
This compound affects the ERK and AKT pathways . By inhibiting EGFR, this compound disrupts the signaling through these pathways, which are involved in cell proliferation and survival . This disruption leads to a time-dependent blockage of the cell cycle and inhibition of apoptosis .
Pharmacokinetics
This compound is primarily metabolized by the enzyme CYP3A4, which forms its active metabolite AST5902 . After multiple dosages, this compound exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of cytochrome P450 (CYP) enzyme . This suggests that this compound has the potential to induce CYP3A4 .
Result of Action
The inhibition of EGFR by this compound leads to a decrease in cell viability and proliferation . This is particularly effective in cells with the EGFR T790M mutation . By blocking the cell cycle and inhibiting apoptosis, this compound can effectively suppress tumor cell growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food can increase the peak concentration of this compound by approximately 53% and the area under the curve (AUC) by approximately 32% . Furthermore, given that this compound is a CYP3A4 substrate and a potent CYP3A4 inducer, drug-drug interactions are expected during this compound treatment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F3N8O2/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKOONMJXNWOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F3N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1869057-83-9 | |
| Record name | Aflutinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869057839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alflutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16087 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FURMONERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49A7A5YN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



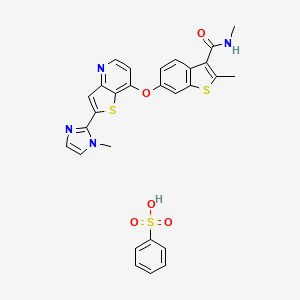
![(7S,11R)-2-Cyclopentyl-12-(2-(3,5-dimethoxyphenyl)-2-oxoacetyl)-2,7,8,9,10,11-hexahydro-6H-7,11-epiminopyrazino[1,2-a]azocine-3,6(4H)-dione](/img/structure/B605225.png)
